(2α,3β,4α)-2,3,19-Trihydroxyurs-12-ene-23,28-dioic acid

Description

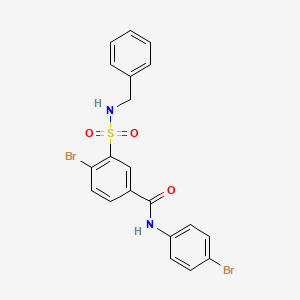

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2N2O3S/c21-16-7-9-17(10-8-16)24-20(25)15-6-11-18(22)19(12-15)28(26,27)23-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKAVEUTKGKHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359902 | |

| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312756-74-4 | |

| Record name | 3-(benzylsulfamoyl)-4-bromo-N-(4-bromophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RS-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

Introduction

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a complex organic molecule containing several functional groups, including a sulfonamide, an amide, and two bromine substituents on aromatic rings. These features suggest its potential for diverse chemical interactions and biological activities, making a thorough understanding of its physicochemical properties critical for any research and development efforts.

Physicochemical properties are fundamental to drug discovery and development, influencing a compound's solubility, permeability, metabolic stability, and overall pharmacokinetic and pharmacodynamic profile. This guide provides a summary of predicted properties for this compound and detailed methodologies for their experimental validation.

Chemical Structure and Identifiers

-

IUPAC Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

-

Canonical SMILES: C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)Br

-

InChI Key: SWKAVEUTKGKHSR-UHFFFAOYSA-N

-

PubChem CID: 1039737[1]

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. These values are derived from established algorithms and provide a valuable starting point for experimental characterization.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 524.2 g/mol | Influences diffusion, bioavailability, and formulation. |

| Monoisotopic Mass | 521.92487 Da[2] | Precise mass used in mass spectrometry for identification. |

| XLogP3 | 4.6[2] | A measure of lipophilicity; affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 2 | Number of N-H or O-H bonds; influences solubility and target binding. |

| Hydrogen Bond Acceptors | 5 | Number of N or O atoms; influences solubility and target binding. |

| Rotatable Bonds | 6 | Indicates molecular flexibility, which can impact target binding and bioavailability. |

| Topological Polar Surface Area (TPSA) | 87.8 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| pKa (most acidic) | 10.40 (Predicted)[3] | Ionization state at physiological pH, affecting solubility, permeability, and binding. |

| pKa (most basic) | Not predicted |

Experimental Protocols for Physicochemical Characterization

For a novel compound, experimental determination of its properties is crucial. Below are detailed, standard protocols for key physicochemical assays.

The melting point is a fundamental indicator of a compound's purity.[4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1°C.[4]

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp)[4][5], capillary tubes.[4][5][6]

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is loaded into a capillary tube to a height of 2-3 mm.[7] The sample is packed tightly by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[5][7][8]

-

Initial Determination (Optional): If the melting point is unknown, a rapid heating run (10-20°C/min) can be performed to find an approximate range.[5][8]

-

Accurate Determination: A fresh sample is heated at a slow rate (1-2°C/min) starting from a temperature approximately 15-20°C below the expected melting point.[4][5][7]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4]

-

Solubility is a critical property that affects a drug's absorption and bioavailability. The shake-flask method is a widely used technique to determine thermodynamic solubility.

-

Materials: The test compound, buffers of various pH (e.g., pH 5.0, 7.4), analytical balance, vials, orbital shaker, centrifugation equipment, and an analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of the solid compound is added to a vial containing a known volume of the aqueous buffer.

-

The resulting suspension is agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

The supernatant is carefully removed and clarified, typically by centrifugation or filtration, ensuring no solid particles are carried over.

-

The concentration of the dissolved compound in the clarified supernatant is determined using a validated analytical method, such as HPLC-UV.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

The n-octanol/water partition coefficient (Log P) is the primary measure of a compound's lipophilicity.[9] It can be determined by the shake-flask method or, more commonly in high-throughput screening, by HPLC.

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase (like C18) with its lipophilicity.[10] A calibration curve is generated using a series of reference compounds with known Log P values.[10]

-

Procedure:

-

Calibration: A set of standard compounds with a range of known Log P values is injected into the HPLC system.

-

The retention time for each standard is recorded.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known Log P values.

-

Sample Analysis: The test compound is injected under the same chromatographic conditions.

-

Its retention time is measured, and its Log P is calculated from the calibration curve.

-

-

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values. Potentiometric titration is a highly precise method for its determination.[11]

-

Apparatus: Calibrated pH meter with an electrode[12][13], automatic titrator or burette, magnetic stirrer.

-

Procedure:

-

Preparation: A solution of the compound is prepared in water or a co-solvent system if solubility is low.[12][14] The ionic strength of the solution is kept constant using an electrolyte like KCl.[12][13]

-

Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).[12][13]

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.[12][13]

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[11][13] The procedure should be repeated multiple times for accuracy.[12]

-

Visualizations

Caption: Workflow for the physicochemical profiling of a novel compound.

Caption: Influence of key physicochemical properties on ADME processes.

References

- 1. 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide | C20H16Br2N2O3S | CID 1039737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-[(benzylamino)sulfonyl]-4-bromo-n-(4-bromophenyl)benzamide (C20H16Br2N2O3S) [pubchemlite.lcsb.uni.lu]

- 3. Benzamide, 3-amino-N-[2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)phenyl]-2-fluoro- CAS#: 1207314-89-3 [m.chemicalbook.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

In-Depth Technical Guide: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)

CAS Number: 312756-74-4

Synonyms: RS-1, RAD51-Stimulatory Compound-1

This technical guide provides a comprehensive overview of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a compound commonly known as RS-1. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and cancer research.

Core Compound Data

| Property | Value | Reference |

| Molecular Formula | C20H16Br2N2O3S | [1] |

| Molecular Weight | 524.23 g/mol | [1] |

| Appearance | Off-white to light tan powder | [2] |

| Solubility | Soluble in DMSO (≥10 mg/mL) | [3] |

| Storage | Store at room temperature. Solutions in DMSO can be stored at -20°C for up to 3 months. | [2] |

Biological Activity and Mechanism of Action

RS-1 is a cell-permeable sulfonamido-benzamide that functions as a potent activator of the human RAD51 protein.[4][5] RAD51 is a key enzyme in the homologous recombination (HR) pathway, a major DNA double-strand break repair mechanism that is crucial for maintaining genomic stability.[6]

The primary mechanism of action of RS-1 involves its direct binding to RAD51, which stimulates the protein's DNA binding and strand assimilation activities.[1][3] This stimulation enhances the formation of active RAD51 presynaptic filaments on single-stranded DNA, a critical step in the initiation of homologous recombination.[1][3] Notably, RS-1 does not achieve this by inhibiting the ATPase activity of RAD51.[1]

The key biological activities of RS-1 are summarized below:

| Biological Activity | Quantitative Data | Reference |

| RAD51 Activation (Binding Affinity) | Kd = 48-107 nM | [1][3] |

| Enhancement of Homology-Directed Repair (HDR) | 2- to 5-fold increase | [7] |

| Enhancement of CRISPR-mediated Knock-in Efficiency | Multi-fold improvement in vitro and in vivo | [7] |

Experimental Protocols

Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)

A detailed synthesis protocol for RS-1 is described in the supplementary materials of Mason et al., 2014.[6] While the full supplementary text is not publicly available, a general plausible synthesis route based on common organic chemistry methods for similar compounds is outlined below. This should be considered an illustrative example, and for precise details, the original publication should be consulted.

Illustrative Synthesis Workflow:

References

- 1. pnas.org [pnas.org]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cancer epigenetics - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RS-1 enhances CRISPR/Cas9- and TALEN-mediated knock-in efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Route for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a molecule of interest for research and development in the pharmaceutical and life sciences sectors. The synthesis is designed as a multi-step process commencing from commercially available starting materials. This document provides detailed, plausible experimental protocols, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of the target molecule, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, is proposed to proceed via a three-step sequence. The strategy involves the initial formation of a sulfonamide linkage, followed by activation of a carboxylic acid to an acid chloride, and concluding with an amide bond formation.

The key starting material for this proposed synthesis is 4-bromo-3-(chlorosulfonyl)benzoic acid , which is readily available from commercial chemical suppliers.

The overall synthetic transformation is depicted in the following workflow diagram:

Figure 1: Proposed three-step synthesis route for the target compound.

Experimental Protocols

The following are detailed, illustrative experimental protocols for each step of the proposed synthesis. These are based on established chemical transformations and procedures for analogous compounds. Researchers should adapt these protocols as necessary based on laboratory conditions and safety considerations.

Step 1: Synthesis of 3-((benzylamino)sulfonyl)-4-bromobenzoic acid

This step involves the formation of the sulfonamide bond through the reaction of 4-bromo-3-(chlorosulfonyl)benzoic acid with benzylamine.

Materials:

-

4-bromo-3-(chlorosulfonyl)benzoic acid

-

Benzylamine

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (2.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-((benzylamino)sulfonyl)-4-bromobenzoic acid.

Step 2: Synthesis of 3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride

This step involves the conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride.

Materials:

-

3-((benzylamino)sulfonyl)-4-bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-((benzylamino)sulfonyl)-4-bromobenzoic acid (1.0 eq) in anhydrous toluene.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction by observing the dissolution of the starting material.

-

After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

The resulting crude 3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

The final step is the formation of the amide bond by reacting the acid chloride with 4-bromoaniline.

Materials:

-

3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride

-

4-bromoaniline

-

Triethylamine or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-((benzylamino)sulfonyl)-4-bromobenzoyl chloride from Step 2 in a minimal amount of the same anhydrous solvent and add it dropwise to the aniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to afford the final product, 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide.

Quantitative Data Summary

The following table summarizes the expected, albeit currently unavailable in literature, quantitative data for the key compounds in this synthesis. The values are estimates based on structurally similar compounds and general reaction yields. Experimental determination is required for accurate data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Melting Point (°C) (Estimated) | Yield (%) (Estimated) |

| 4-bromo-3-(chlorosulfonyl)benzoic acid | C₇H₄BrClO₄S | 299.53 | White to off-white solid | 145-150 | N/A (Starting Material) |

| 3-((benzylamino)sulfonyl)-4-bromobenzoic acid | C₁₄H₁₂BrNO₄S | 370.22 | White to off-white solid | 180-190 | 75-85 |

| 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide | C₂₀H₁₆Br₂N₂O₃S | 524.23 | White to off-white solid | 200-210 | 70-80 |

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations, as illustrated in the diagram below. Each step builds upon the previous one to construct the final complex molecule.

Figure 2: Logical flow of the synthetic transformations.

This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The provided protocols and data serve as a valuable resource for researchers embarking on the synthesis of this and structurally related molecules. Experimental validation of the proposed procedures is recommended to establish optimal reaction conditions and confirm the identity and purity of the synthesized compounds.

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide mechanism of action

1. Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of the compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that there is currently no publicly available information regarding the biological activity or mechanism of action for this specific molecule.

The compound is indexed in chemical databases such as PubChem, confirming its structure (CID 1039737). However, these entries lack any associated bioactivity data, experimental results, or links to scientific publications. Searches for patents explicitly mentioning this compound also yielded no results, indicating it may not have been a subject of proprietary drug development or, if it has, the information is not disclosed.

Consequently, the core requirements for this technical guide—including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the absence of foundational research.

2. Compound Identification

-

IUPAC Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

-

Molecular Formula: C₂₀H₁₆Br₂N₂O₃S

-

PubChem CID: 1039737

3. Analysis of Structural Motifs and Potential Actions

While no specific data exists for the requested compound, an analysis of its structural components can offer theoretical avenues for future investigation. The molecule incorporates several key functional groups that are prevalent in pharmacologically active agents:

-

Sulfonamide Moiety (-SO₂NH-): This is a well-known pharmacophore. Sulfonamides are found in a wide array of drugs, including diuretics, anticonvulsants, and notably, as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase-2 (COX-2).

-

Benzamide Moiety (-CONH-): This group is present in numerous approved drugs with diverse mechanisms, acting as dopamine receptor antagonists, antiemetics, and PARP inhibitors.

-

Brominated Aromatic Rings: The presence of bromine atoms can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can be critical for binding to specific biological targets.

Based on these motifs, the compound could theoretically be investigated for a range of activities, such as enzyme inhibition or receptor modulation. However, without experimental data, any such discussion remains purely speculative.

4. Future Research and Data Requirements

To build a mechanism of action profile for this compound, a systematic experimental workflow would be required. The diagram below outlines a potential high-level research plan.

Caption: A logical workflow for determining a novel compound's mechanism of action.

There is no scientific information available in the public domain to construct a technical guide on the mechanism of action for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The creation of the requested tables, protocols, and diagrams is contingent upon the future publication of primary research data. This document serves to confirm the absence of such data and to outline the necessary steps for its potential future elucidation.

Unveiling the Therapeutic Potential of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) as a Modulator of RAD51 in Homologous Recombination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the small molecule 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, also known as RS-1. While broad screening data for this compound is limited, a significant body of research has identified its primary biological target as RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. This document details the mechanism of action of RS-1 as a RAD51 stimulator, summarizes key quantitative data from in vitro and cellular studies, provides detailed experimental protocols for assessing its activity, and visualizes its role in the relevant signaling pathway. This information is intended to serve as a valuable resource for researchers in oncology, genome editing, and drug discovery.

Introduction

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a sulfonamido-benzamide compound that has emerged as a significant tool for studying and modulating the DNA damage response.[1][2] Its primary characterized biological activity is the stimulation of RAD51, a central recombinase in the homologous recombination (HR) pathway, which is critical for the high-fidelity repair of DNA double-strand breaks (DSBs).[3][4] The overexpression of RAD51 is a common feature in many cancers, contributing to chemo- and radio-resistance.[3][5] Conversely, exploiting this overexpression by stimulating the formation of toxic RAD51-DNA complexes with compounds like RS-1 presents a novel therapeutic strategy.[3][6] This guide synthesizes the current understanding of RS-1's interaction with RAD51 and its cellular consequences.

Core Biological Target: RAD51 and Homologous Recombination

The primary biological target of RS-1 is the human RAD51 protein.[1][7][8] RAD51 plays a pivotal role in the repair of DNA double-strand breaks through the homologous recombination pathway. This process is essential for maintaining genomic stability.[3][4]

The Homologous Recombination Pathway

Homologous recombination is a multi-step process that uses a homologous DNA sequence as a template to accurately repair a double-strand break. The key steps involving RAD51 are:

-

DNA End Resection: Following a DSB, the 5' ends of the DNA are resected to create 3' single-stranded DNA (ssDNA) overhangs.

-

Presynaptic Filament Formation: RAD51 monomers polymerize onto these ssDNA overhangs to form a right-handed helical nucleoprotein filament, also known as the presynaptic filament. This is a critical step for searching for homology.[4]

-

Homology Search and Strand Invasion: The RAD51-ssDNA filament searches for a homologous sequence on a sister chromatid or homologous chromosome. Once found, the filament invades the homologous duplex DNA, creating a displacement loop (D-loop).[4]

-

DNA Synthesis and Resolution: DNA polymerases extend the invading 3' end, using the homologous DNA as a template. The resulting Holliday junctions are then resolved to complete the repair process.

Mechanism of Action of RS-1

RS-1 acts as a stimulator of RAD51 activity.[1][7][8] Its mechanism of action involves:

-

Enhanced DNA Binding: RS-1 increases the affinity of RAD51 for both single-stranded and double-stranded DNA.[6] This is achieved without affecting the ATPase activity of RAD51.[1]

-

Stabilization of the Active Filament: RS-1 is believed to lock RAD51 into an active conformation, stabilizing the presynaptic filament.[8] This leads to longer and more stable RAD51-DNA complexes.[7]

-

Stimulation of Strand Assimilation: By promoting the formation of active presynaptic filaments, RS-1 enhances the homologous strand assimilation (D-loop) activity of RAD51 by 5- to 11-fold.[8]

This stimulation of RAD51 activity by RS-1 has been shown to enhance homology-directed repair (HDR), a key mechanism for precise genome editing with technologies like CRISPR/Cas9 and TALENs.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of RS-1 with RAD51 and its effects on cells.

| Parameter | Value | Cofactors | Method | Reference |

| Kd (hRAD51-DNA Binding) | 48 nM - 107 nM | ATP, ADP, or none | Not Specified | [1] |

| Effect on Strand Assimilation | 5- to 11-fold increase | Not Specified | D-loop formation assay | [8] |

| Optimal in vitro Concentration | 1 - 7.5 µM | Not Applicable | Cell survival assays | [7] |

| Concentration for Genome Editing Enhancement | 7.5 µM - 15 µM | Not Applicable | CRISPR/Cas9 knock-in efficiency | [1][9] |

Table 1: In Vitro Activity of RS-1 on RAD51

| Cell Line | Assay | RS-1 Concentration | Effect | Reference |

| PC3 (Prostate Cancer) | Cell Survival | 60 µM | Increased cell death | [5] |

| PC3 (Prostate Cancer) | RAD51 Foci Formation | 60 µM | Accumulation of RAD51 complexes on undamaged chromatin | [5][6] |

| Human Dermal Fibroblasts | Resistance to Cisplatin | 7.5 µM | Promotes resistance to cross-linking chemotherapy | [1] |

| Rabbit Embryos | Cas9-mediated knock-in efficiency | 7.5 µM, 15 µM | Increased knock-in efficiency | [1] |

| Pig Embryos | Embryo Development | 7.5 µM | Transient exposure is compatible with viable offspring production | [9] |

Table 2: Cellular Effects of RS-1

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of RS-1.

RAD51 DNA Binding Assay (Fluorescence Polarization)

This assay measures the binding of purified human RAD51 protein to a fluorescently labeled DNA substrate.

Materials:

-

Purified human RAD51 protein

-

Fluorescently tagged DNA substrate (ssDNA or dsDNA)

-

RS-1 compound

-

FP reaction buffer: 20 mM Hepes pH 7.5, 10 mM MgCl₂, 0.25 µM BSA, 2% glycerol, 30 mM NaCl, 4% DMSO, 0.1 mM TCEP, 2 mM ATP.[5]

Procedure:

-

Prepare a solution of 75 nM purified human RAD51 protein in FP reaction buffer.[5]

-

Add various concentrations of RS-1 to the RAD51 solution and incubate at 37°C for 40 minutes.[5]

-

Add the fluorescently tagged DNA substrate to a final concentration of 100 nM.[5]

-

Incubate the reaction mixture at 37°C for another 40 minutes.[5]

-

Measure the fluorescence polarization of the samples. An increase in polarization indicates binding of RAD51 to the DNA substrate.

Cellular RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the formation of RAD51 nuclear foci in cells treated with RS-1.

Materials:

-

Cell line of interest (e.g., PC3 cells)

-

RS-1 compound

-

Cell culture medium and supplements

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against RAD51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of RS-1 (e.g., 60 µM for PC3 cells) for a specified time (e.g., 6 hours).[5]

-

Fix the cells with fixing solution for 20 minutes at room temperature.[10]

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking solution.

-

Incubate with the primary anti-RAD51 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the RAD51 foci using a fluorescence microscope.

Cell Survival Assay (Sulforhodamine B Assay)

This assay determines the effect of RS-1 on cell viability.

Materials:

-

Cell line of interest

-

RS-1 compound

-

Cell culture medium and supplements

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of RS-1 concentrations for the desired duration (e.g., 24 hours).[7]

-

Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) to determine cell density.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the homologous recombination pathway and a typical experimental workflow for studying RS-1.

Figure 1: The Homologous Recombination Pathway and the action of RS-1.

Figure 2: A typical experimental workflow for characterizing RS-1.

Conclusion

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a well-characterized small molecule activator of RAD51. Its ability to stimulate the formation of RAD51-DNA complexes has significant implications for both cancer therapy and genome editing. By exploiting the RAD51 overexpression in cancer cells, RS-1 can induce synthetic lethality, offering a promising therapeutic avenue. Furthermore, its capacity to enhance homology-directed repair makes it a valuable tool for improving the efficiency of precise gene editing. This technical guide provides a foundational understanding of RS-1's biological activity, offering researchers and drug development professionals the necessary information to explore its full therapeutic and research potential. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies is warranted to translate the promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-BroMo-N-(4-broMophenyl)-3-[[(phenylMethyl)aMino]sulfonyl]benzaMide One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation and pharmacological targeting of RAD51 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Effects of RAD51-stimulatory compound 1 (RS-1) and its vehicle, DMSO, on pig embryo culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

An In-Depth Technical Guide on 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) and its Analogs as Modulators of RAD51-Mediated Homologous Recombination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This whitepaper provides a comprehensive technical overview of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, a compound also known as RS-1. RS-1 is a potent, cell-permeable, allosteric activator of the human RAD51 protein, a key enzyme in the homologous recombination (HR) pathway of DNA double-strand break repair. By stimulating RAD51's DNA binding and strand exchange activities, RS-1 enhances homology-directed repair (HDR), a high-fidelity DNA repair mechanism. This property has significant implications for cancer therapy, where RAD51 is often overexpressed, and in the field of genome editing, where enhancing HDR efficiency is highly desirable. This document details the synthesis, mechanism of action, and biological activity of RS-1, provides experimental protocols for its study, and explores the potential for developing analogs with improved properties.

Introduction to the Core Compound

Compound Name: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide Synonyms: RS-1, RAD51-Stimulatory Compound 1 CAS Number: 312756-74-4 Molecular Formula: C₂₀H₁₆Br₂N₂O₃S Molecular Weight: 524.23 g/mol

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, hereafter referred to as RS-1, is a synthetic small molecule that has been identified as a stimulator of the human RAD51 protein.[1] RAD51 is a recombinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the homologous recombination pathway.[2] RS-1 allosterically binds to RAD51, enhancing its ability to form nucleoprotein filaments on single-stranded DNA (ssDNA), a critical step in the initiation of DNA strand exchange. This stimulation of RAD51 activity leads to an increase in the efficiency of homology-directed repair.[1][3]

The unique mechanism of action of RS-1 has generated interest in two primary areas:

-

Cancer Therapy: Many cancer cells overexpress RAD51, which can contribute to resistance to DNA-damaging chemotherapies and radiation.[4] By modulating RAD51 activity, RS-1 and its future analogs could potentially be exploited to either sensitize cancer cells to existing therapies or induce synthetic lethality in specific cancer contexts.[4]

-

Genome Editing: The efficiency of precise genome editing using technologies like CRISPR/Cas9 is often limited by the cell's preference for the error-prone non-homologous end joining (NHEJ) pathway over the more precise homology-directed repair (HDR) pathway. By enhancing HDR, RS-1 has been shown to increase the efficiency of CRISPR-mediated knock-ins.[1][3]

Mechanism of Action and Signaling Pathway

RS-1 functions as a positive allosteric modulator of RAD51. It binds to RAD51 and stabilizes the active conformation of the RAD51-ssDNA filament, which is essential for the subsequent search for a homologous DNA sequence and the strand invasion process. This enhancement of RAD51's intrinsic activities leads to a more efficient homologous recombination process.

The homologous recombination pathway is a complex, multi-step process for the repair of DNA double-strand breaks. The key steps involving RAD51 and the point of intervention for RS-1 are outlined in the signaling pathway diagram below.

Caption: Homology-Directed Repair (HDR) Pathway and the action of RS-1.

Quantitative Data

The primary quantitative data available for RS-1 relates to its high-affinity binding to the RAD51 protein. The dissociation constant (Kd) has been determined and varies depending on the presence of cofactors.[5]

| Compound | Target | Assay Type | Kd (nM) | Reference |

| RS-1 | hRAD51 | Varies with cofactors | 48 - 107 | [5] |

Currently, there is a lack of publicly available data on the quantitative activity of close analogs of RS-1. Future research should focus on the systematic synthesis and evaluation of derivatives to establish a clear structure-activity relationship (SAR). A proposed template for such a study is presented below:

| Compound ID | R¹ (benzyl) | R² (4-bromo) | R³ (4-bromophenyl) | RAD51 Binding (Kd, nM) | HDR Enhancement (fold-change) |

| RS-1 | H | Br | 4-Br | 48-107 | 2-5[1][5] |

| Analog 1 | 4-F | Br | 4-Br | Data not available | Data not available |

| Analog 2 | H | Cl | 4-Cl | Data not available | Data not available |

| Analog 3 | H | Br | 4-F | Data not available | Data not available |

| Analog 4 | Cyclohexylmethyl | Br | 4-Br | Data not available | Data not available |

Experimental Protocols

Synthesis of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)

Caption: Proposed synthetic workflow for RS-1.

Protocol:

-

Sulfonamide Formation:

-

To a solution of 4-bromo-3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (2.2 eq).

-

Slowly add benzylamine (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion (monitored by TLC), acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-((benzylamino)sulfonyl)-4-bromobenzoic acid.

-

-

Amide Coupling:

-

Dissolve the crude product from the previous step (1.0 eq) in a suitable solvent (e.g., DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add 4-bromoaniline (1.1 eq) and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford the final product, RS-1.

-

RAD51-ssDNA Binding Assay (Fluorescence Polarization)

This assay measures the binding of RAD51 to single-stranded DNA by detecting changes in the fluorescence polarization of a fluorescently labeled ssDNA probe.

Caption: Workflow for a Fluorescence Polarization-based RAD51-ssDNA binding assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescently labeled (e.g., 5'-FAM) 30-40 nucleotide ssDNA oligonucleotide in assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA, 1 mM ATP, 5 mM MgCl₂).

-

Prepare serial dilutions of purified human RAD51 protein in the same assay buffer.

-

Prepare stock solutions of RS-1 or its analogs in DMSO and dilute to the desired final concentrations in assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black plate, add the fluorescently labeled ssDNA probe to a final concentration of 1-5 nM.

-

Add the desired concentration of RS-1 or vehicle (DMSO).

-

Add the serial dilutions of RAD51 protein.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Plot the change in mP as a function of RAD51 concentration.

-

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

-

DNA Strand Exchange Assay

This gel-based assay directly measures the ability of RAD51 to catalyze the exchange of a single strand of DNA from a linear duplex to a homologous circular single-stranded DNA, forming a nicked circular product.

Protocol:

-

Substrate Preparation:

-

Use a circular single-stranded DNA (e.g., φX174 virion DNA) and a homologous linear double-stranded DNA (e.g., PstI-linearized φX174 RF I DNA). The linear dsDNA can be 5'-end labeled with ³²P for visualization by autoradiography.

-

-

Reaction Setup:

-

In a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 1 mM DTT, 2 mM ATP, 5 mM MgCl₂, 20 mM KCl), incubate purified human RAD51 protein with the circular ssDNA at a stoichiometric ratio (typically 1 RAD51 monomer per 3 nucleotides of ssDNA) for 10 minutes at 37°C to allow for filament formation.

-

Add RS-1 or vehicle (DMSO) and incubate for an additional 5 minutes.

-

Add RPA protein (a single-strand binding protein that assists in the reaction) and incubate for 5 minutes.

-

Initiate the strand exchange reaction by adding the homologous linear dsDNA.

-

-

Time Course and Analysis:

-

Incubate the reaction at 37°C and take aliquots at various time points (e.g., 0, 15, 30, 60, 90 minutes).

-

Stop the reaction in each aliquot by adding a stop buffer containing SDS and proteinase K.

-

Separate the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands by staining with ethidium bromide or by autoradiography if a radiolabeled substrate was used. The formation of the nicked circular product indicates successful strand exchange.

-

Conclusion and Future Directions

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a valuable chemical tool for studying the mechanism of homologous recombination and a promising starting point for the development of novel therapeutics and research reagents. Its ability to allosterically activate RAD51 and enhance homology-directed repair has significant potential in oncology and gene editing.

The primary limitation in the field is the current lack of publicly available data on the structure-activity relationships of RS-1 analogs. Future research efforts should be directed towards the design and synthesis of a focused library of derivatives to probe the key structural requirements for RAD51 activation. Modifications to the benzyl group, the bromine substituents, and the phenylamide moiety could yield compounds with improved potency, selectivity, and pharmacokinetic properties. Such studies, coupled with the detailed experimental protocols outlined in this guide, will be crucial for unlocking the full therapeutic and technological potential of this important class of molecules.

References

- 1. RS-1 | RAD51 stimulator | Enhances HDR and CRISPR/cas9- and TALEN-mediated knock-in efficiency | Hello Bio [hellobio.com]

- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary Biological Activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity of the small molecule 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, also known as RS-1. This compound has been identified as a potent stimulator of the human RAD51 protein, a critical enzyme in the homologous recombination (HR) pathway of DNA repair. This document details the quantitative data on its activity, the experimental protocols used for its characterization, and the signaling pathway in which it is involved.

Introduction

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a novel chemical entity that has garnered significant interest for its ability to modulate the activity of RAD51. RAD51 plays a central role in the repair of DNA double-strand breaks (DSBs) through the homologous recombination pathway, a high-fidelity repair mechanism essential for maintaining genomic integrity. The ability of RS-1 to enhance RAD51 activity presents potential therapeutic applications, including the enhancement of gene editing technologies and the modulation of cellular responses to DNA damaging agents.

Quantitative Biological Activity

The biological activity of RS-1 has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell/System | Reference |

| RAD51 Binding Affinity (Kd) | 48-107 nM | Purified hRAD51 protein | [1] |

| Stimulation of hRAD51-mediated D-loop activity | 5 to 11-fold increase | In vitro biochemical assay | [2][3] |

| Enhancement of Homology-Directed Repair (HDR) | 2 to 6-fold increase | Various cell lines | [4] |

| Increased CRISPR-mediated knock-in efficiency | 2 to 5-fold increase | In vitro and in vivo models | [4] |

| Effective concentration for cisplatin resistance | ~7.5 µM | Normal neonatal human dermal fibroblasts | [5] |

| Effective concentration for affecting hRAD51-DNA complexes | 20 µM | Biochemical analysis | [1] |

Mechanism of Action

RS-1 functions as an allosteric activator of RAD51. It enhances the homologous recombination activity of human RAD51 by promoting the formation and stability of the active presynaptic filament, which is the key nucleoprotein complex responsible for searching for and invading a homologous DNA sequence to initiate repair. RS-1 has been shown to stimulate the binding of hRAD51 to DNA and affects the length and helical pitch of the hRAD51-DNA complexes.[1][2][3] This stimulation of RAD51's activity is not a result of inhibiting its ATPase activity.[1]

Experimental Protocols

Fluorescence Polarization (FP)-Based Assay for hRAD51-ssDNA Binding

This assay is used to measure the binding of purified hRAD51 protein to single-stranded DNA (ssDNA) in the presence of RS-1.

-

Principle: The binding of the larger RAD51 protein to a fluorescently labeled ssDNA oligonucleotide results in a slower tumbling rate of the complex in solution, leading to an increase in the fluorescence polarization signal.

-

Methodology:

-

A reaction mixture is prepared containing a fluorescently tagged ssDNA substrate (e.g., a polydT oligonucleotide).

-

Purified human RAD51 protein is added to the mixture.

-

Various concentrations of RS-1 are introduced to the reaction.

-

The reaction is incubated to allow for binding to occur.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The increase in fluorescence polarization is directly proportional to the amount of RAD51 bound to the ssDNA.[6]

-

D-loop Assay for Homologous Strand Assimilation

This assay assesses the functional activity of RAD51 in mediating the invasion of a single-stranded DNA into a homologous supercoiled double-stranded DNA target, forming a displacement loop (D-loop).

-

Principle: The formation of a stable D-loop structure by RAD51 indicates successful homologous strand assimilation, a critical step in homologous recombination.

-

Methodology:

-

Purified hRAD51 protein is pre-incubated with a single-stranded DNA oligonucleotide in the presence or absence of RS-1 to allow for presynaptic filament formation.

-

A homologous supercoiled plasmid DNA (dsDNA) is added to the reaction.

-

The reaction is incubated to allow for D-loop formation.

-

The reaction is stopped, and the products are deproteinized.

-

The resulting DNA products are separated by agarose gel electrophoresis and visualized by autoradiography (if a radiolabeled oligonucleotide is used) or fluorescent staining.

-

The amount of D-loop formed is quantified to determine the stimulatory effect of RS-1.[1][3]

-

Cell Survival Assay for Cisplatin Resistance

This assay evaluates the in vivo effect of RS-1 on the ability of cells to survive treatment with a DNA cross-linking agent like cisplatin, which is repaired by the homologous recombination pathway.

-

Principle: By stimulating RAD51-mediated DNA repair, RS-1 is expected to increase the survival of cells treated with cisplatin.

-

Methodology:

-

Human cells (e.g., normal neonatal human dermal fibroblasts) are seeded in culture plates.

-

The cells are treated with varying concentrations of cisplatin in the presence or absence of a fixed concentration of RS-1 (e.g., 7.5 µM).

-

After a defined incubation period, the drug-containing medium is removed, and the cells are allowed to grow for several days to form colonies.

-

The colonies are then fixed, stained, and counted.

-

The surviving fraction of cells is calculated for each treatment condition to determine the protective effect of RS-1.[3]

-

Signaling Pathway and Visualization

RS-1 directly impacts the Homologous Recombination (HR) pathway for DNA double-strand break repair. The following diagram illustrates the key steps of this pathway and the point of intervention by RS-1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. pnas.org [pnas.org]

- 4. RS-1 | RAD51 stimulator | Enhances HDR and CRISPR/cas9- and TALEN-mediated knock-in efficiency | Hello Bio [hellobio.com]

- 5. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, commonly known as RS-1, is a cell-permeable allosteric regulator of the human RAD51 protein.[1] RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is critical for the high-fidelity repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2] RS-1 functions by stimulating the DNA binding and recombinase activities of RAD51, promoting the formation of active presynaptic filaments without affecting its ATPase activity.[1][3]

These application notes provide detailed protocols for the use of RS-1 in cell culture for two primary applications: inducing synthetic lethality in cancer cells that overexpress RAD51 and enhancing cellular resistance to DNA cross-linking agents.

Mechanism of Action: Allosteric Activation of RAD51

RS-1 acts as a stimulator of RAD51. It enhances the binding of RAD51 to both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA), a critical step in the initiation of homologous recombination.[1][4][5] In cancer cells with high basal levels of RAD51, treatment with RS-1 can lead to the formation of excessive, toxic RAD51-DNA complexes on undamaged chromatin, ultimately resulting in cell death.[1][2] This provides a therapeutic window to selectively target cancer cells. Conversely, by stimulating RAD51's DNA repair function, RS-1 can protect normal cells from the cytotoxic effects of DNA-damaging agents like cisplatin.[3]

Caption: Signaling pathway of RS-1 mediated RAD51 activation.

Data Presentation

| Parameter | Application 1: Cancer Cell Cytotoxicity | Application 2: Protection from DNA Damage | Reference |

| Cell Lines | PC3 (Prostate Cancer), other cancer cell lines with high RAD51 expression | Primary Human Neonatal Dermal Fibroblasts | [1],[3] |

| Compound | 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) | 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) | |

| Effective Concentration | 10 - 60 µM | 7.5 µM | [1][3] |

| Incubation Time | 6 - 48 hours | Pre-treatment or co-treatment with DNA damaging agent | [1] |

| Observed Effect | Increased RAD51 foci formation, induction of apoptosis/cell death | Increased resistance to cisplatin-induced cell death | [1][3] |

Experimental Protocols

Protocol 1: Induction of Cytotoxicity in Cancer Cells Overexpressing RAD51

This protocol is designed to exploit the high levels of RAD51 in cancer cells to induce selective cell death.

Materials:

-

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Appropriate cancer cell line (e.g., PC3) and corresponding complete culture medium

-

Phosphate-buffered saline (PBS)

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

-

Multi-well cell culture plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of RS-1 in DMSO. Store at -20°C.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Treatment: The following day, prepare serial dilutions of RS-1 in complete culture medium to achieve final concentrations ranging from 1 µM to 60 µM. Remove the old medium from the cells and add 100 µL of the RS-1 containing medium to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest RS-1 dose).

-

Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assessment: After the incubation period, assess cell viability using a preferred method (e.g., MTT assay). Follow the manufacturer's instructions for the chosen assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Caption: Workflow for assessing RS-1 cytotoxicity in cancer cells.

Protocol 2: Enhancing Cellular Resistance to DNA Cross-Linking Agents

This protocol details the use of RS-1 to protect cells from the cytotoxic effects of DNA cross-linking agents like cisplatin.

Materials:

-

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1)

-

Cisplatin or another DNA cross-linking agent

-

DMSO, cell culture grade

-

Appropriate cell line (e.g., primary human fibroblasts) and complete culture medium

-

PBS

-

Cell viability assay kit

-

Multi-well cell culture plates

-

Standard cell culture equipment

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of RS-1 in DMSO and a stock solution of cisplatin in an appropriate solvent (e.g., 0.9% saline). Store at -20°C.

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treatment with RS-1: Prepare a working solution of RS-1 at 7.5 µM in complete culture medium.[3] Remove the old medium and add the RS-1 containing medium. Incubate for a pre-determined time (e.g., 2-4 hours).

-

Co-treatment: Prepare a medium containing both 7.5 µM RS-1 and the desired concentration of cisplatin. Remove the pre-treatment medium and add the co-treatment medium. Also, include control wells with medium only, cisplatin only, and RS-1 only.

-

Incubation: Incubate the cells for the desired treatment duration with the DNA damaging agent (e.g., 24 hours).

-

Washout and Recovery: After incubation, wash the cells with PBS and add fresh complete culture medium. Allow the cells to recover for 48-72 hours.

-

Cell Viability Assessment: Assess cell viability using a suitable assay.

-

Data Analysis: Compare the viability of cells treated with cisplatin alone to those co-treated with RS-1 and cisplatin to determine the protective effect of RS-1.

Caption: Workflow for assessing the protective effect of RS-1.

Troubleshooting

-

Low Solubility: If RS-1 precipitates in the culture medium, try preparing the final dilutions immediately before use and ensure the final DMSO concentration is below 0.5%.

-

High Variability: Ensure consistent cell seeding density and proper mixing of reagents.

-

No Effect: Confirm the expression level of RAD51 in the chosen cell line. The cytotoxic effects of RS-1 are more pronounced in cells with high RAD51 expression.[1] For protective effects, optimize the pre-incubation time and concentration of both RS-1 and the DNA damaging agent.

Conclusion

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (RS-1) is a valuable tool for studying the homologous recombination pathway and for exploring novel cancer therapeutic strategies. The provided protocols offer a starting point for utilizing RS-1 in cell culture to either selectively kill cancer cells or to protect cells from genotoxic stress. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RAD51-stimulatory compound RS-1 can exploit the RAD51 overexpression that exists in cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Assays of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols provide a general framework for evaluating the antimicrobial properties of the compound 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. The quantitative data presented herein is hypothetical and for illustrative purposes only , as specific experimental data for this compound is not available in the public domain. These protocols are based on established methodologies for antimicrobial susceptibility testing.

Introduction

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a synthetic compound belonging to the benzamide class, which is of interest for potential antimicrobial activity. This document outlines the standardized protocols for determining its efficacy against a panel of pathogenic bacteria and fungi. The primary assays described are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Disk Diffusion method.

Hypothetical Antimicrobial Activity Data

The following tables summarize the potential antimicrobial activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide against common pathogens.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

| Test Microorganism | Strain (ATCC) | MIC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | 25923 | 16 |

| Bacillus subtilis | 6633 | 32 |

| Gram-Negative Bacteria | ||

| Escherichia coli | 25922 | 64 |

| Pseudomonas aeruginosa | 27853 | 128 |

| Fungi | ||

| Candida albicans | 10231 | 64 |

| Aspergillus niger | 16404 | >256 |

Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

| Test Microorganism | Strain (ATCC) | MBC/MFC (µg/mL) |

| Gram-Positive Bacteria | ||

| Staphylococcus aureus | 25923 | 32 |

| Bacillus subtilis | 6633 | 64 |

| Gram-Negative Bacteria | ||

| Escherichia coli | 25922 | 128 |

| Pseudomonas aeruginosa | 27853 | >256 |

| Fungi | ||

| Candida albicans | 10231 | 128 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a common technique for determining MIC.[2][3][4]

Materials:

-

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide (test compound)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculums standardized to 5 x 10^5 CFU/mL

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

-

Spectrophotometer (optional, for turbidity measurement)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it with broth to the highest desired concentration.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include wells for a positive control (a known antibiotic), a negative control (sterile broth), and a growth control (inoculum in broth without any antimicrobial agent).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[2][5]

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[2]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[6][7] This test is performed after the MIC is determined.[8]

Materials:

-

Results from the MIC assay

-

Nutrient agar plates

Procedure:

-

Subculturing: Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth.

-

Plating: Spread the aliquots onto separate, appropriately labeled nutrient agar plates.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

Result Interpretation: The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum, determined by the absence of colony formation on the agar plates.[7][8]

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.[9]

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Standardized bacterial inoculum (e.g., 0.5 McFarland standard)

-

Sterile filter paper disks

-

Known concentration of the test compound

-

Positive control disks (e.g., Ciprofloxacin)

-

Sterile swabs

Procedure:

-

Inoculation: Uniformly streak the surface of an MHA plate with a sterile swab dipped in the standardized bacterial inoculum.

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place a positive control disk.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[9]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).[10] A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[10]

Visualized Workflows

Caption: Workflow for determining MIC and MBC.

Caption: Workflow for the Kirby-Bauer disk diffusion test.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. protocols.io [protocols.io]

- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 5. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 6. microchemlab.com [microchemlab.com]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Application Note: Evaluation of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide as a Potential Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is a novel small molecule belonging to the sulfonamide class of compounds. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents. Notably, derivatives of this scaffold have been explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The structural features of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide, including the benzamide and sulfonyl moieties, suggest its potential as a modulator of kinase activity. This document provides a detailed protocol for evaluating the inhibitory activity of this compound against a representative tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR), a key target in oncology research.

Principle

The in vitro kinase assay described herein is a bioluminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal. The half-maximal inhibitory concentration (IC50) of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide is determined by measuring the residual kinase activity at various concentrations of the compound. Additionally, a cell-based proliferation assay is outlined to assess the compound's cytotoxic or anti-proliferative effects on cancer cell lines.

Quantitative Data

The following table summarizes hypothetical data for the inhibitory activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide against the EGFR kinase and its effect on the proliferation of the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

| Assay Type | Target/Cell Line | Parameter | Value (Hypothetical) |

| In Vitro Kinase Assay | EGFR | IC50 | 150 nM |

| Cell Proliferation Assay | A431 Cells | GI50 | 1.2 µM |

Table 1: Hypothetical Inhibitory Activity of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide. IC50 represents the concentration of the compound required to inhibit 50% of the EGFR kinase activity in vitro. GI50 is the concentration that causes a 50% reduction in the proliferation of A431 cells.

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

Materials:

-

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

-

Recombinant human EGFR kinase (active)

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in DMSO. Create a series of dilutions in kinase buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the EGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Initiation of Kinase Reaction:

-

Add 25 µL of ATP solution in kinase buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Allow the plate to equilibrate to room temperature for 5-10 minutes.

-

Add 50 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Cell Proliferation Assay (MTT Assay)

Materials:

-

A431 human epidermoid carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count A431 cells.

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the GI50 value by fitting the data to a dose-response curve.

-

Visualizations

Figure 1: Workflow for the in vitro EGFR kinase inhibition assay.

Figure 2: Simplified EGFR signaling pathway and the putative inhibitory action of the compound.

Application Notes and Protocols: 3-((benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide as a Potential Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction